molecular formula C9H12N6 B3357839 [6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine CAS No. 75792-68-6

[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine

Cat. No.: B3357839
CAS No.: 75792-68-6
M. Wt: 204.23 g/mol
InChI Key: LSXQCCXQGGKZIL-UHFFFAOYSA-N
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Description

[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine is a chemical compound with the molecular formula C9H12N6 It is characterized by the presence of an imidazole ring attached to a pyridazine ring, with a hydrazine group at the 3-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-ethylimidazol-1-yl)pyridine-2-boronic acid
  • 6-Imidazol-1-yl-3-hydrazino-pyridazines

Uniqueness

Compared to similar compounds, [6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine is unique due to its specific combination of an imidazole and pyridazine ring with a hydrazine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-2-8-11-5-6-15(8)9-4-3-7(12-10)13-14-9/h3-6H,2,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXQCCXQGGKZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=NN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226700
Record name 3(2H)-Pyridazinone, 6-(2-ethyl-1H-imidazol-1-yl)-, hydrazone, hydrate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75792-68-6
Record name 3(2H)-Pyridazinone, 6-(2-ethyl-1H-imidazol-1-yl)-, hydrazone, hydrate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075792686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-(2-ethyl-1H-imidazol-1-yl)-, hydrazone, hydrate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine
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[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine
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[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine
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[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine
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Reactant of Route 6
[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine

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